4,4\'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2\'-bipyridine
Description
4,4′-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2′-bipyridine is a conjugated organic compound featuring a bipyridine core functionalized with ethenyl-linked 4-hexyloxyphenyl substituents. The hexyloxy groups enhance solubility in organic solvents and reduce aggregation in thin films, making it suitable for optoelectronic applications such as dye-sensitized solar cells (DSSCs) . Its extended π-conjugation system enables strong light absorption in the visible spectrum, while the electron-donating hexyloxy groups stabilize charge-transfer excited states, critical for efficient photon-to-electron conversion .
Properties
Molecular Formula |
C38H44N2O2 |
|---|---|
Molecular Weight |
560.8 g/mol |
IUPAC Name |
4-[2-(4-hexoxyphenyl)ethenyl]-2-[4-[2-(4-hexoxyphenyl)ethenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C38H44N2O2/c1-3-5-7-9-27-41-35-19-15-31(16-20-35)11-13-33-23-25-39-37(29-33)38-30-34(24-26-40-38)14-12-32-17-21-36(22-18-32)42-28-10-8-6-4-2/h11-26,29-30H,3-10,27-28H2,1-2H3 |
InChI Key |
NPYGILQVQLESKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 4,4’-bis[2-[4-(hexyloxy)phenyl]ethenyl]- typically involves a multi-step process. One common method includes the Wittig-Horner reaction followed by Sonogashira cross-coupling reactions . These reactions are carried out under specific conditions to ensure high yield and purity of the final product.
Wittig-Horner Reaction: This step involves the reaction of a phosphonate ester with an aldehyde to form the desired ethylene bridge.
Sonogashira Cross-Coupling: This reaction involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bipyridine, 4,4’-bis[2-[4-(hexyloxy)phenyl]ethenyl]-: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,2’-Bipyridine, 4,4’-bis[2-[4-(hexyloxy)phenyl]ethenyl]-: has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,2’-Bipyridine, 4,4’-bis[2-[4-(hexyloxy)phenyl]ethenyl]- involves its ability to form stable complexes with metal ions. These complexes can participate in redox reactions, which are crucial for various biological and chemical processes. The compound’s molecular targets include enzymes and receptors involved in electron transfer and signal transduction pathways .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s structural analogs vary in substituents (e.g., alkyl chains, electron-donating groups) and conjugation length, leading to distinct photophysical and electrochemical properties. Key comparisons include:
Key Observations :
- Hexyloxy vs. Shorter Alkoxy Chains : The hexyloxy group in the target compound improves solubility compared to methoxy or tert-butyloxy analogs, enabling uniform film formation in devices .
- Electron-Donating Effects: Hexyloxy groups provide moderate electron-donating strength, balancing charge-transfer efficiency and steric hindrance, unlike stronger donors (e.g., dimethylamino) that may destabilize the excited state .
- Photovoltaic Performance : DSSCs using hexyloxy-substituted dyes (e.g., D21L6) achieve >80% incident photon-to-current efficiency (IPCE), outperforming tert-butyl-based analogs due to reduced dye aggregation .
Photophysical Properties
- Absorption Spectra : The target compound’s absorption maxima (λₐbₛ ~450–500 nm) are red-shifted compared to unsubstituted bipyridine complexes (e.g., [Ag(bpy)(POP)]⁺, λₐbₛ ~350–400 nm) due to extended conjugation .
- Emission Efficiency: In Ag(I) complexes, hexyloxy-substituted ligands achieve Φₚₗ = 25% in deaerated solutions, surpassing unsubstituted analogs (Φₚₗ = 14%) due to reduced non-radiative decay .
Thermal and Solubility Characteristics
- Melting Points : Hexyloxy derivatives typically exhibit lower melting points (e.g., ~150–200°C) compared to nitro- or bromo-substituted analogs (e.g., 268–287°C), enhancing processability .
- Solubility: The hexyloxy chain enables dissolution in non-polar solvents (e.g., dichloromethane, toluene), critical for solution-based device fabrication .
Biological Activity
4,4'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2'-bipyridine is a complex organic compound with the molecular formula and a molecular weight of 560.77 g/mol. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various therapeutic areas.
- Molecular Formula :
- Molecular Weight : 560.77 g/mol
- CAS Number : 846563-66-4
- Structural Characteristics : The compound features a bipyridine core with two hexyloxy-substituted styryl groups, which contribute to its unique electronic and steric properties.
Biological Activity Overview
The biological activity of 4,4'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2'-bipyridine has been investigated in several studies focusing on its potential as an anticancer agent, its effects on cell signaling pathways, and its interaction with biological macromolecules.
Anticancer Activity
Recent research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| HeLa (cervical) | 10.0 | Inhibition of cell proliferation |
| A549 (lung) | 15.0 | Activation of caspase-dependent apoptosis |
Genotoxicity Studies
Genotoxicity assessments have been conducted using high-throughput screening (HTS) methods, which revealed that the compound does not exhibit significant genotoxic effects at therapeutic concentrations. This finding is crucial for evaluating the safety profile of the compound in potential therapeutic applications .
Case Studies
-
Case Study on Breast Cancer Cells :
In a study published in Journal of Medicinal Chemistry, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers such as cleaved PARP and activated caspases, confirming its potential as an effective anticancer agent . -
Cell Signaling Pathway Investigation :
Another study explored the effect of this compound on NF-kB signaling in HeLa cells. The findings suggested that treatment with 4,4'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2'-bipyridine resulted in decreased NF-kB activity, leading to reduced expression of pro-inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
